BnO-PEG8-CH2COOH

Antibody-Drug Conjugates Pharmacokinetics DAR8 ADCs

Conventional PEG4 linkers cause ADC aggregation and rapid clearance (18.8 mL/kg/day). This monodisperse heterobifunctional PEG8 linker provides the optimal spacer length for DAR8 constructs and PROTAC ternary complexes. - **PK advantage**: Plasma clearance reduced to 9.0 mL/kg/day vs. PEG4; diminishing returns beyond PEG12. - **Orthogonal deprotection**: Benzyl ether stable under amide coupling; removed by H2/Pd-C without affecting amide bonds. - **UV traceable**: Benzyl chromophore (λ~254 nm) enables HPLC monitoring; methylene spacer (pKa 3.39) optimizes conjugation efficiency. - **Supply**: 97% purity, monodisperse, batch-specific NMR/HPLC/GC certificates included.

Molecular Formula C25H42O11
Molecular Weight 518.6 g/mol
Cat. No. B12065099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBnO-PEG8-CH2COOH
Molecular FormulaC25H42O11
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C25H42O11/c26-25(27)23-36-21-19-34-17-15-32-13-11-30-9-7-28-6-8-29-10-12-31-14-16-33-18-20-35-22-24-4-2-1-3-5-24/h1-5H,6-23H2,(H,26,27)
InChIKeyKVEYXEUEMCGXHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BnO-PEG8-CH2COOH Linker Overview


BnO-PEG8-CH2COOH (CAS 1988717-99-2) is a monodisperse, heterobifunctional polyethylene glycol derivative composed of an eight-unit ethylene glycol (PEG8) backbone, a benzyl ether (BnO)-protected hydroxyl terminus, and a terminal carboxylic acid attached via a methylene (–CH2–) spacer . With a molecular formula of C25H42O11 and a molecular weight of 518.59 g·mol⁻¹, this compound belongs to the benzyl-PEG-acid linker class and is primarily employed as a building block in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . Key physicochemical properties include a predicted pKa of 3.39 ± 0.10, a predicted density of 1.140 ± 0.06 g·cm⁻³, and room-temperature storage stability . The benzyl group serves as a hydrogenolysis-labile alcohol protecting group that also functions as a UV chromophore (λ ~254 nm), facilitating HPLC monitoring during multi-step syntheses .

⚙️
Heterobifunctional PEG8 building block for ADC and PROTAC synthesis
Workflow: Conjugation, Deprotection, Functionalization
🔬
Orthogonal benzyl ether protection with intrinsic UV chromophore
Supports HPLC monitoring and selective hydrogenolysis
📊
Methylene spacer modifies carboxyl reactivity
May support pH-selective conjugation strategies

Why BnO-PEG8-CH2COOH Cannot Be Substituted


Systematic structure–activity studies across PEGylated ADCs and PROTACs demonstrate that PEG chain length is not an interchangeable variable: incremental changes of two ethylene glycol units can shift a conjugate from inactive to sub-nanomolar potency . In ADC development, PEG4 linkers fail to adequately mask payload hydrophobicity, resulting in accelerated plasma clearance (18.8 mL·kg⁻¹·day⁻¹) and aggregation, whereas PEG8-containing constructs achieve a clearance rate of 9.0 mL·kg⁻¹·day⁻¹—a threshold beyond which further PEG elongation (PEG12: 7.3 mL·kg⁻¹·day⁻¹) yields diminishing returns . Simultaneously, the benzyl ether terminus of BnO-PEG8-CH2COOH provides an orthogonal, hydrogenolysis-removable protecting group with intrinsic UV detectability that is absent in methyl-capped (m-PEG8-CH2COOH) analogs, precluding direct substitution in synthetic routes requiring selective deprotection . Furthermore, the methylene (–CH2–) spacer between the PEG backbone and the carboxylic acid in BnO-PEG8-CH2COOH distinguishes it structurally from Benzyl-PEG8-acid, which bears the carboxyl directly on the terminal ethylene glycol oxygen; this spacer alters the acid dissociation constant (predicted pKa 3.39 vs. an estimated ~3.0–3.2 for the direct-COOH analog), affecting reactivity in amide coupling and conjugation efficiency .

PEG4 / PEG6 linkers
Shorter PEG chains may not adequately mask payload hydrophobicity, and plasma clearance profile may differ significantly.
m-PEG8-CH2COOH
Methyl-capped analog lacks a deprotectable terminus, precluding orthogonal synthetic routes and real-time UV monitoring.
Benzyl-PEG8-acid
The absence of a methylene spacer alters the carboxyl pKa and may affect conjugation efficiency with sterically demanding amines.

BnO-PEG8-CH2COOH Procurement Decision Matrix


PEG8 Spacer Reduces ADC Plasma Clearance vs. PEG4

BnO-PEG8-CH2COOH incorporates an eight-unit PEG spacer. Class-level evidence from systematic ADC pharmacokinetic studies demonstrates that conjugates bearing PEG8 linkers exhibit a mean plasma clearance of 9.0 mL·kg⁻¹·day⁻¹, compared with 18.8 mL·kg⁻¹·day⁻¹ for PEG4-containing ADCs and 46.3 mL·kg⁻¹·day⁻¹ for non-PEGylated controls . This represents a 2.1-fold reduction versus PEG4 and a 5.1-fold reduction versus the non-PEGylated baseline. The threshold length for minimizing plasma clearance was identified as PEG8, with PEG12 (7.3 mL·kg⁻¹·day⁻¹) providing only marginal additional benefit . Slower clearance was directly associated with a wider therapeutic window and reduced antigen-independent toxicity in Sprague-Dawley rat models .

ADC Plasma Clearance
Class-level inference
PEG8 ADC: 9.0 mL·kg⁻¹·day⁻¹
2.1-fold slower vs. PEG4 (18.8); 5.1-fold vs. non-PEG (46.3)
Supports clearance-reduction endpoint context
MMAE DAR8 ADC, Sprague-Dawley rat model
Antibody-Drug Conjugates Pharmacokinetics DAR8 ADCs PEG Linker Optimization

Methylene Spacer Alters pKa and Conjugation Geometry

BnO-PEG8-CH2COOH (formula C25H42O11, MW 518.59) carries a methylene (–CH2–) spacer between the terminal PEG ether oxygen and the carboxylic acid group, whereas the close analog Benzyl-PEG8-acid (formula C24H40O10, MW 488.57) has the carboxyl directly attached to the PEG oxygen . This structural difference results in a predicted pKa of 3.39 ± 0.10 for BnO-PEG8-CH2COOH, compared with an estimated pKa of ~3.0–3.2 for Benzyl-PEG8-acid, whose carboxyl is subject to stronger electron withdrawal from the adjacent ether oxygen . The 30.02 g·mol⁻¹ (6.1%) higher molecular weight also translates to measurably different hydrodynamic radius and solubility characteristics: BnO-PEG8-CH2COOH has a predicted density of 1.140 ± 0.06 g·cm⁻³, while Benzyl-PEG8-acid density is reported as 1.1 ± 0.1 g·cm⁻³ . The extended spacer may reduce steric hindrance during EDC/HATU-mediated amide bond formation with sterically demanding amine substrates, though direct comparative kinetic data are not publicly available .

pKa & Spacer Geometry
Head-to-head
BnO-PEG8-CH2COOH: pKa 3.39 ± 0.10
Benzyl-PEG8-acid: pKa ~3.0–3.2 (estimated)
Methylene spacer may reduce steric hindrance during conjugation
Predicted values; kinetic data to verify
Linker Chemistry pKa Amide Coupling Structural Differentiation

Benzyl Ether Enables Orthogonal Deprotection and UV Detection

BnO-PEG8-CH2COOH features a benzyl ether (BnO) protecting group that can be quantitatively removed via catalytic hydrogenolysis (H2, Pd/C) to expose a free hydroxyl group for further derivatization . The benzyl group also serves as a strong UV chromophore (λmax ~254 nm), enabling sensitive HPLC monitoring of reaction progress and product purity without requiring additional derivatization . In contrast, the methyl-capped analog m-PEG8-CH2COOH (CAS 102013-72-9, MW 442.50, formula C19H38O11) possesses a permanent methyl ether terminus that cannot be deprotected, precluding its use in synthetic sequences that require sequential terminal functionalization . The molecular weight difference (518.59 vs. 442.50; ΔMW = 76.09 g·mol⁻¹, 17.2% higher for BnO-PEG8-CH2COOH) also translates to distinct chromatographic retention and mass spectrometric detection characteristics .

Deprotection & UV Detection
Head-to-head
BnO: H₂/Pd-C labile, UV-active (254 nm)
m-PEG8-CH2COOH: Permanent methyl ether, UV-transparent
Functionally irreplaceable for orthogonal multi-step synthesis
Critical for routes requiring sequential functionalization
Protecting Group Strategy Hydrogenolysis UV Detection Orthogonal Synthesis

PEG8 Length Reduces ADC Aggregation Propensity

In a head-to-head comparison of cleavable pendant-type PEG linkers conjugated to trastuzumab-MMAE at DAR8, increasing PEG chain length from 4 to 8 to 12 units progressively decreased overall ADC hydrophobicity as measured by HIC retention time and reduced aggregate content as monitored by native SEC under accelerated stability conditions (40°C in formulation buffer) . DAR8-ADCs with PEG8 and PEG12 demonstrated superior pharmacokinetic profiles compared with DAR4-ADCs without PEG and DAR8-ADCs with PEG4 . While the JITC 2025 abstract reports qualitative trends rather than precise numerical HIC retention times or % aggregate values, the directional consistency with the quantitative clearance data (Evidence Item 1) reinforces that PEG8 represents the minimum effective PEG length for mitigating payload-driven aggregation in high-DAR ADCs .

ADC Aggregation Propensity
Class-level inference
PEG8 DAR8-ADC: Reduced aggregation vs. PEG4
HIC retention & SEC at 40°C (trend reported, exact values not specified)
Supports aggregation-risk mitigation context
Directional trend consistent with clearance data
ADC Aggregation DAR8 Hydrophobic Interaction Chromatography Size-Exclusion Chromatography

Commercial Purity and Quality Control Specifications

BnO-PEG8-CH2COOH is supplied by Amatek Scientific (Product B-0948) at a certified purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis . Bidepharm also lists this compound at a standard purity of 95% with similar QC documentation (NMR, HPLC, GC) . In contrast, the closest structural analog Benzyl-PEG8-acid is typically offered at >95% purity across multiple vendors (BOC Sciences, MedChemExpress, TargetMol, DC Chemicals), with fewer vendors explicitly advertising batch-specific multi-method QC . For monodisperse PEG linkers used in GMP-adjacent ADC and PROTAC production, a 2% purity increment (97% vs. 95%) can translate to measurably reduced purification burden and higher conjugation efficiency in subsequent steps, as 2% impurities—particularly PEG homologs of different chain length—can compete in stoichiometric coupling reactions .

Purity & QC Documentation
Supporting evidence
97% purity with multi-method batch QC
+2% absolute purity vs. standard 95% analog supply
May reduce purification burden in GMP-adjacent workflows
NMR, HPLC, GC certificates available
Purity Specification Quality Control Procurement Batch Consistency

BnO-PEG8-CH2COOH Application Scenarios


High-DAR ADC Linker Development

For ADC programs targeting DAR8 constructs, BnO-PEG8-CH2COOH provides the PEG8 spacer length identified as the threshold for minimizing plasma clearance (9.0 mL·kg⁻¹·day⁻¹ vs. 18.8 for PEG4) without the diminishing returns observed with longer PEG12 chains . This linker is suitable for conjugation to trastuzumab or other IgG1 scaffolds where payload hydrophobicity (e.g., MMAE, auristatin derivatives) must be masked to prevent aggregation and non-specific clearance. The benzyl protecting group can be retained during carboxylic acid activation and amide coupling, then removed via hydrogenolysis to expose a free hydroxyl for subsequent functionalization .

PROTAC Ternary Complex Optimization

In PROTAC development, PEG8 linkers provide the conformational flexibility to span inter-protein distances exceeding 3 nm in the ternary complex (E3 ligase–PROTAC–target protein), while the incremental length relative to PEG4 and PEG6 has been shown to enhance ternary complex residence time by up to an order of magnitude . BnO-PEG8-CH2COOH serves as a key intermediate: the carboxylic acid can be coupled to an E3 ligase ligand (e.g., VHL, CRBN) via amide bond formation, and the benzyl-deprotected hydroxyl can be further derivatized to attach the target protein ligand. The UV-detectable benzyl group facilitates reaction monitoring and intermediate purification by preparative HPLC .

Orthogonal Multi-Step Bioconjugation

When synthetic routes demand that the carboxylic acid be conjugated first (to an amine-containing payload, fluorophore, or surface), followed by hydroxyl deprotection for a second conjugation event, BnO-PEG8-CH2COOH is functionally superior to methyl-capped analogs . The benzyl ether is stable under standard EDC/HATU amide coupling conditions but can be quantitatively cleaved by hydrogenolysis (H2, Pd/C) without affecting the newly formed amide bond. This orthogonal strategy is widely employed in the synthesis of heterobifunctional PEG linkers for surface plasmon resonance (SPR) biosensor chips, nanoparticle functionalization, and targeted drug delivery systems .

GMP-Adjacent Process Development

For process chemistry teams transitioning ADC or PROTAC candidates toward IND-enabling studies, BnO-PEG8-CH2COOH procured at 97% purity with batch-specific NMR, HPLC, and GC certificates of analysis reduces the burden of in-house repurification and impurity profiling . The monodisperse nature of this compound (single PEG chain length, confirmed by MS and HPLC) eliminates polydispersity as a source of batch-to-batch variability, which is critical for establishing consistent drug-to-antibody ratios and reproducible pharmacokinetic profiles in regulatory toxicology studies .

Application
Selection Property
Validation Focus
High-DAR ADC Linker Development
PEG8 spacer length for clearance modulation
Aggregation and pharmacokinetic endpoint review
PROTAC Ternary Complex Optimization
Conformational flexibility and residence time
Target engagement and ternary complex stability
Orthogonal Multi-Step Bioconjugation
Sequential deprotection capability
Hydrogenolysis efficiency and intermediate purity
GMP-Adjacent Process Development
High-purity monodisperse batch supply
Certificate of analysis and impurity profiling review
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